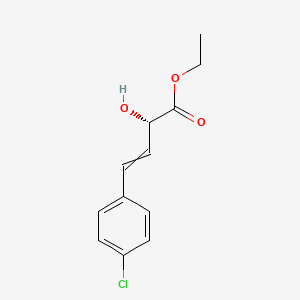
ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate typically involves the esterification of (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the desired product.
化学反应分析
Types of Reactions
Ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond in the but-3-enoate moiety can be reduced to form a saturated ester.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of ethyl (2S)-4-(4-chlorophenyl)-2-oxobut-3-enoate.
Reduction: Formation of ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybutanoate.
Substitution: Formation of ethyl (2S)-4-(4-methoxyphenyl)-2-hydroxybut-3-enoate or ethyl (2S)-4-(4-ethoxyphenyl)-2-hydroxybut-3-enoate.
科学研究应用
Ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- Ethyl (2S)-4-(4-methoxyphenyl)-2-hydroxybut-3-enoate
- Ethyl (2S)-4-(4-ethoxyphenyl)-2-hydroxybut-3-enoate
- Ethyl (2S)-4-(4-bromophenyl)-2-hydroxybut-3-enoate
Uniqueness
Ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s specific stereochemistry (2S) can influence its interaction with biological targets, potentially leading to unique pharmacological effects.
属性
CAS 编号 |
830319-50-1 |
|---|---|
分子式 |
C12H13ClO3 |
分子量 |
240.68 g/mol |
IUPAC 名称 |
ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate |
InChI |
InChI=1S/C12H13ClO3/c1-2-16-12(15)11(14)8-5-9-3-6-10(13)7-4-9/h3-8,11,14H,2H2,1H3/t11-/m0/s1 |
InChI 键 |
KHPKHLYVBLYBOY-NSHDSACASA-N |
手性 SMILES |
CCOC(=O)[C@H](C=CC1=CC=C(C=C1)Cl)O |
规范 SMILES |
CCOC(=O)C(C=CC1=CC=C(C=C1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one](/img/structure/B14227091.png)
![6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)-](/img/structure/B14227096.png)
![2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine](/img/structure/B14227098.png)
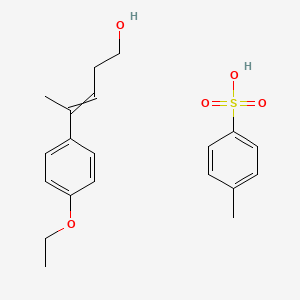
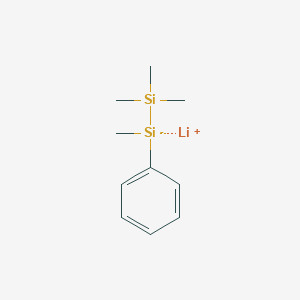
![2-[(2S)-2-{[(1R)-1-Phenylethyl]amino}pent-4-en-2-yl]phenol](/img/structure/B14227105.png)
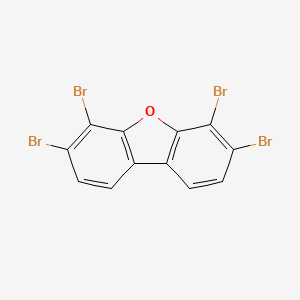
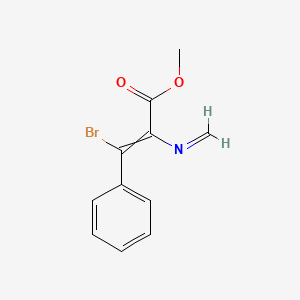
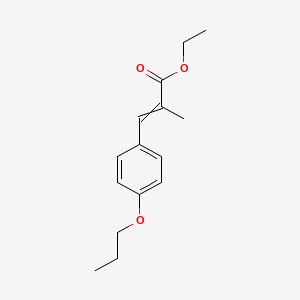
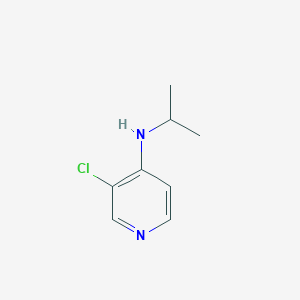
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]propanamide](/img/structure/B14227127.png)
![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14227148.png)
![1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol](/img/structure/B14227149.png)
